molecular formula C10H13F6NO B6001141 3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one

3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one

Cat. No.: B6001141
M. Wt: 277.21 g/mol
InChI Key: SYZUSGZXGMNHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F6NO/c1-8(9(11,12)13,10(14,15)16)7(18)17-5-3-2-4-6-17/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZUSGZXGMNHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoro-2-methylpropanoic acid with piperidine in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound shares the trifluoromethyl groups but differs in its overall structure and functional groups.

    2’- (Trifluoromethyl)acetophenone: Another compound with trifluoromethyl groups, but with a different core structure.

Uniqueness

3,3,3-Trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one is unique due to the combination of its trifluoromethyl groups and piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in the study of biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.